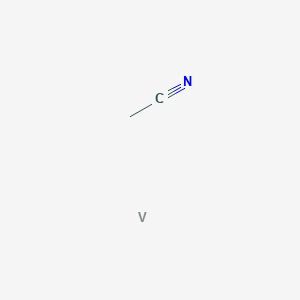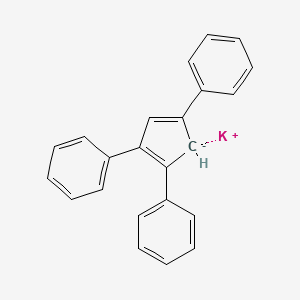
potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene is a complex organic compound characterized by its unique structure, which includes a cyclopentadienyl ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 1,3-bis(4-(methylthio)phenyl)propan-2-one with benzil in the presence of potassium hydroxide . The reaction is carried out in a two-necked round bottom flask under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biology and Medicine: Research into its potential biological activity and therapeutic applications is ongoing.
Mechanism of Action
The mechanism by which potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Properties
CAS No. |
153038-79-0 |
|---|---|
Molecular Formula |
C23H17K |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
potassium;(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H17.K/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20;/h1-17H;/q-1;+1 |
InChI Key |
SYOWXERYBNIHSS-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C(=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
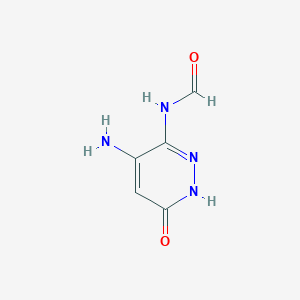
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
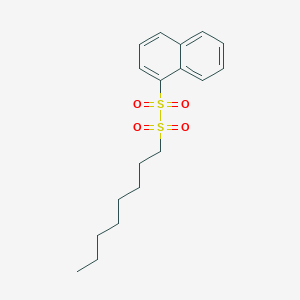
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

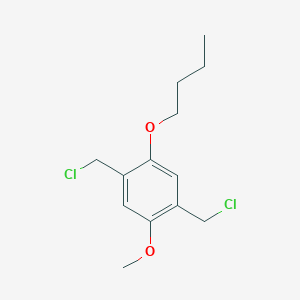
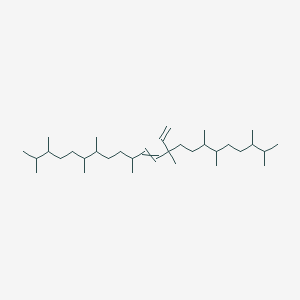
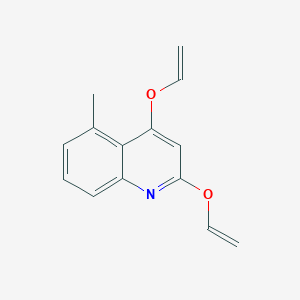

-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
